6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-6(3-12)2-11-7(5)8(13)9-4-10-11/h2,4,12H,3H2,1H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSCUFAOMGFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724089 | |
| Record name | 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621685-54-9 | |
| Record name | 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Pyrrole Derivatives
One of the most common and direct approaches to synthesize pyrrolo[2,1-f]triazin derivatives, including 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f]triazin-4(1H)-one, is via functionalized pyrrole intermediates. This method typically involves:
- N-amination of pyrrole derivatives: Introduction of the N–N bond is achieved by treating pyrrole substrates with aminating agents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine (NH2Cl).
- Cyclization: The N-aminopyrrole intermediate undergoes cyclization with formamide or orthoformates under heating (typically around 165°C) to form the triazine ring.
For example, 3-iodo-1H-pyrrole-2-carbaldehyde can be converted to pyrrole-2-carbonitrile, which after N-amination and cyclization yields the desired bicyclic triazine core. Subsequent functional group manipulations introduce the hydroxymethyl and methyl substituents at the 6- and 5-positions, respectively.
This route is advantageous due to its relative simplicity and the availability of pyrrole starting materials. It also allows for regioselective substitution, enabling the synthesis of various analogs by modification of the pyrrole precursor.
Synthesis via Bromohydrazone Intermediates
An alternative synthetic strategy involves the preparation of bromohydrazone intermediates, which are then elaborated into the pyrrolo[2,1-f]triazin scaffold.
- The condensation of 2-bromo-1,1-dimethoxyethane with carbobenzyloxy hydrazine under acidic conditions yields bromohydrazone.
- Subsequent C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate forms a keto ester.
- Acid-catalyzed cyclization and hydrogenolysis steps lead to 1-aminopyrrole.
- Final annulation with formamidine acetate under basic conditions produces the triazine ring system.
This method is notable for its stepwise control and the use of relatively mild conditions, providing a practical route to the bicyclic system with good yields.
Synthesis via Formation of Triazinium Dicyanomethylide
This approach involves the formation of a triazinium dicyanomethylide intermediate, which undergoes cycloaddition reactions to yield substituted pyrrolo[2,1-f]triazines.
- Reaction of tetracyanoethylene oxide with a triazine precursor forms the triazinium dicyanomethylide.
- A [2+2] cycloaddition with phenyl vinyl sulfoxide furnishes the desired substituted triazine.
Though less common, this method provides access to highly functionalized derivatives and is useful for preparing compounds with specific substituents at the 7-position of the triazine ring.
Multistep Synthesis for Nucleoside Analogs
For antiviral nucleoside analogs containing the pyrrolo[2,1-f]triazin core, multistep synthetic routes are employed:
- Activation of riboside derivatives to trichloroacetamidates.
- Coupling with pyrrole under Lewis acid catalysis (e.g., BF3·Et2O) to form pyrrole nucleosides.
- Electrophilic N-amination followed by cyclization with formamidine derivatives to construct the triazine ring.
- Functional group manipulations to introduce hydroxymethyl and methyl groups at specific positions.
These routes are longer but allow precise installation of sugar moieties and other functionalities critical for biological activity, as exemplified by remdesivir synthesis.
Transition Metal-Mediated and Rearrangement Methods
Though less frequently applied for this specific compound, transition metal-catalyzed cross-coupling and rearrangement of pyrrolooxadiazines have been reported for related pyrrolo[2,1-f]triazine derivatives. These methods offer alternative pathways for structural diversification and late-stage functionalization.
Summary Table of Synthetic Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| From Pyrrole Derivatives | N-amination → Cyclization → Functionalization | Straightforward, regioselective | Requires pyrrole precursors |
| Bromohydrazone Route | Bromohydrazone formation → Alkylation → Cyclization | Practical, mild conditions | Multiple steps |
| Triazinium Dicyanomethylide | Formation of triazinium intermediate → Cycloaddition | Access to highly substituted derivatives | Specialized reagents |
| Multistep Nucleoside Synthesis | Riboside activation → Coupling → N-amination → Cyclization | Precise functionalization for nucleosides | Lengthy, complex |
| Transition Metal & Rearrangement | Cross-coupling or rearrangement reactions | Structural diversity | Less common, requires catalysts |
Detailed Research Findings and Notes
- N-amination reagents: O-(2,4-dinitrophenyl) hydroxylamine and chloramine (NH2Cl) are commonly used, with NH2Cl being more economical and convenient.
- Cyclization temperature: Typically around 165°C in formamide or DMF to promote ring closure.
- Functional group introduction: Chlorination with POCl3 allows further substitution, including hydroxymethyl groups via nucleophilic substitution.
- Regioselectivity: Bromination and other electrophilic substitutions are regioselective, often favoring the 7-position on the pyrrolo ring.
- Yields: Optimized conditions yield the desired triazine derivatives in moderate to high yields (50–85% depending on step).
- Pharmaceutical relevance: The synthetic routes enable access to antiviral agents (e.g., remdesivir) and kinase inhibitors, highlighting the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Overview
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound characterized by its unique pyrrolo[2,1-f][1,2,4]triazine core. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to a range of derivatives with varied properties.
- Reactivity Studies : Its chemical reactivity can be explored to develop new synthetic pathways or improve existing methods in organic chemistry.
Biological Research
- Enzyme Inhibition Studies : The compound may act as a probe in studies aimed at identifying enzyme inhibitors. Its ability to interact with specific biological targets makes it valuable for investigating metabolic pathways.
- Biological Pathways Investigation : Researchers can utilize this compound to explore various biological processes and understand the role of specific enzymes or receptors.
Medicinal Applications
- Drug Development : this compound has potential therapeutic applications due to its ability to interact with molecular targets implicated in diseases. It may serve as a lead compound in the development of novel pharmaceuticals.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Comparison with Related Compounds
The unique hydroxymethyl group distinguishes this compound from similar compounds such as:
- 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one : Lacks the hydroxymethyl group and may exhibit different solubility and reactivity profiles.
- 6-(Methoxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one : Contains a methoxymethyl group which alters its chemical properties significantly compared to the hydroxymethyl variant.
Case Studies and Research Findings
Several studies have explored the applications of pyrrolo[2,1-f][1,2,4]triazine derivatives:
- A study investigating enzyme inhibitors highlighted the effectiveness of certain derivatives derived from similar triazine structures in modulating enzyme activity .
- Research focused on the synthesis of triazole hybrids demonstrated promising antimicrobial activity against Mycobacterium tuberculosis . This suggests that compounds with similar structural features could also yield significant biological activity.
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolo[2,1-f][1,2,4]triazine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Molecular Weight : 179.18 g/mol (calculated).
- Polarity : Moderate, due to the hydroxymethyl group enhancing solubility in polar solvents.
- Synthetic Relevance : The hydroxymethyl group serves as a versatile handle for further functionalization in medicinal chemistry .
Comparison with Structurally Similar Compounds
6-Amino-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- Molecular Formula : C₆H₆N₄O .
- Key Differences: Substituent: Amino (-NH₂) at position 6 instead of hydroxymethyl. Physicochemical Properties:
- Higher density (1.74 g/cm³) due to compact packing .
- Increased basicity from the amino group, influencing reactivity in nucleophilic reactions. Applications: Used as a building block in heterocyclic synthesis, particularly for triazolo-thiadiazine hybrids .
6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Molecular Formula : C₁₅H₁₃N₃O₂ .
- Key Differences :
- Substituent : Benzyloxy (-OCH₂C₆H₅) at position 4.
- Physicochemical Properties :
- Increased lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but reducing aqueous solubility.
- Used as a protected intermediate in synthesis, where the benzyl group is later removed .
Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Derivatives (e.g., BAY60-7550)
- Example Compound : 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one (BAY60-7550) .
- Key Differences: Core Structure: Imidazo-triazinone vs. pyrrolo-triazinone. Substituent Impact: Bulky aryl groups enhance target selectivity but may reduce metabolic stability.
Structural and Functional Analysis Table
Biological Activity
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 179.18 g/mol. Its structure features a pyrrolo[2,1-f][1,2,4]triazine core with hydroxymethyl and methyl substituents, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group enhances its binding affinity to various biological targets, potentially modulating enzymatic activities or receptor functions. This mechanism is crucial for its application in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal in angiogenesis. This inhibition suggests potential applications in cancer therapy by disrupting tumor blood supply .
- Antitumor Activity : In preclinical models, derivatives of this compound demonstrated potent antitumor effects. For instance, BMS-540215 (a related compound) showed robust activity in human tumor xenograft models .
Case Studies
- Inhibition of VEGFR-2 : A study focused on substituted pyrrolo[2,1-f][1,2,4]triazines revealed that compounds with a methyl group at the 5-position and various substituents at the 6-position exhibited significant potency against VEGFR-2 kinase . This suggests that this compound may similarly impact angiogenic pathways.
- Development of Prodrugs : Research on prodrugs like brivanib alaninate highlighted the importance of structural modifications to enhance solubility and bioavailability. The original compound's structure was modified to improve pharmacokinetic properties while retaining its biological efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | VEGFR-2 Inhibition | Hydroxymethyl group enhances binding |
| 5-Methylpyrrolo[2,1-f][1,2,4]triazine | Moderate kinase inhibition | Lacks hydroxymethyl substituent |
| 6-(Methoxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | Reduced solubility | Methoxy group affects reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
